molecular formula C18H14N4 B14194475 Agn-PC-008nam CAS No. 864863-68-3

Agn-PC-008nam

Cat. No.: B14194475
CAS No.: 864863-68-3
M. Wt: 286.3 g/mol
InChI Key: HOQDQIVDTHUPQR-UHFFFAOYSA-N
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Chemical Reactions Analysis

AGN-PC-008NAM undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AGN-PC-008NAM has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Industrially, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of AGN-PC-008NAM involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

AGN-PC-008NAM can be compared with other similar compounds to highlight its uniqueness. Similar compounds include boronic acid derivatives and other related chemical entities. These compounds share some structural similarities but differ in their specific chemical properties and applications . This compound stands out due to its unique reactivity and potential for diverse scientific applications.

Properties

CAS No.

864863-68-3

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

6-(5-methyl-1-phenyltriazol-4-yl)quinoline

InChI

InChI=1S/C18H14N4/c1-13-18(20-21-22(13)16-7-3-2-4-8-16)15-9-10-17-14(12-15)6-5-11-19-17/h2-12H,1H3

InChI Key

HOQDQIVDTHUPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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